molecular formula C6H12ClF2NO2S B13624803 3-Difluoromethanesulfonylpiperidine hydrochloride

3-Difluoromethanesulfonylpiperidine hydrochloride

Katalognummer: B13624803
Molekulargewicht: 235.68 g/mol
InChI-Schlüssel: NJBMWXFUZJQDGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Difluoromethanesulfonylpiperidine hydrochloride is a chemical compound with the molecular formula C6H11F2NO2S·HCl It is a fluorinated piperidine derivative, which means it contains a piperidine ring with fluorine atoms attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Difluoromethanesulfonylpiperidine hydrochloride typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the reaction of piperidine with difluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-Difluoromethanesulfonylpiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated piperidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

3-Difluoromethanesulfonylpiperidine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Difluoromethanesulfonylpiperidine hydrochloride involves its interaction with molecular targets in biological systems. The fluorine atoms in the compound can form strong bonds with various biomolecules, affecting their structure and function. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, which in turn can influence various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Fluoropiperidine: A simpler fluorinated piperidine derivative with one fluorine atom.

    3-Trifluoromethylpiperidine: Contains a trifluoromethyl group instead of difluoromethanesulfonyl.

    3-Chloropiperidine: Contains a chlorine atom instead of fluorine.

Uniqueness

3-Difluoromethanesulfonylpiperidine hydrochloride is unique due to the presence of the difluoromethanesulfonyl group, which imparts distinct chemical properties such as increased metabolic stability and altered electronic effects. These properties make it a valuable compound for various research applications, particularly in drug development and material science .

Eigenschaften

Molekularformel

C6H12ClF2NO2S

Molekulargewicht

235.68 g/mol

IUPAC-Name

3-(difluoromethylsulfonyl)piperidine;hydrochloride

InChI

InChI=1S/C6H11F2NO2S.ClH/c7-6(8)12(10,11)5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H

InChI-Schlüssel

NJBMWXFUZJQDGK-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)S(=O)(=O)C(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.